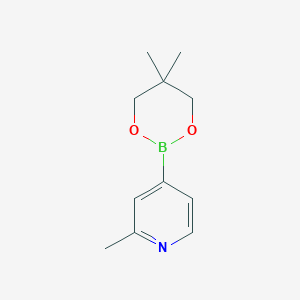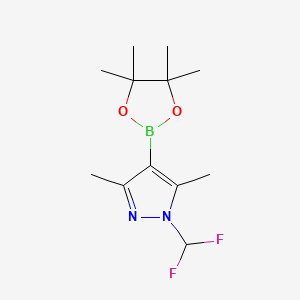
3-(5-(2,4-Difluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(2,4-Difluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid is a heterocyclic aromatic compound It contains a 1,2,4-oxadiazole ring substituted with a 2,4-difluorophenyl group and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2,4-Difluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-difluorobenzohydrazide with benzoic acid derivatives under dehydrating conditions. The reaction is often carried out in the presence of phosphoryl chloride (POCl3) as a cyclizing agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-(2,4-Difluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used.
Nucleophilic Substitution: Strong nucleophiles like hydroxide ions can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) may be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be applied.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution on the aromatic rings can yield halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-(5-(2,4-Difluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 3-(5-(2,4-Difluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Thiazole Derivatives: Thiazoles also have a five-membered ring structure and exhibit a wide range of pharmacological properties.
Uniqueness
3-(5-(2,4-Difluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid is unique due to the presence of both the 1,2,4-oxadiazole ring and the 2,4-difluorophenyl group. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for drug design and materials science applications.
Propriétés
Formule moléculaire |
C15H8F2N2O3 |
|---|---|
Poids moléculaire |
302.23 g/mol |
Nom IUPAC |
3-[5-(2,4-difluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid |
InChI |
InChI=1S/C15H8F2N2O3/c16-10-4-5-11(12(17)7-10)14-18-13(19-22-14)8-2-1-3-9(6-8)15(20)21/h1-7H,(H,20,21) |
Clé InChI |
SZKGHRCTKXZUNK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)O)C2=NOC(=N2)C3=C(C=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Propylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12951272.png)







![1-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12951317.png)
![2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12951320.png)




